

Technical Support Center: 10-Methyl-10-deazaaminopterin Stability Testing

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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518

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This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the stability testing of **10-Methyl-10-deazaaminopterin**.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of **10-Methyl-10-deazaaminopterin**?

A1: The stability of **10-Methyl-10-deazaaminopterin**, like many complex organic molecules, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are essential to systematically evaluate the impact of these stress factors.^{[1][2]}

Q2: What is a stability-indicating method and why is it crucial for this compound?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and other potential impurities.^[3] For **10-Methyl-10-deazaaminopterin**, a stability-indicating HPLC method is critical to ensure that the measurements of the active pharmaceutical ingredient (API) are not skewed by co-eluting degradation products, which is a key requirement for regulatory submissions and accurate shelf-life determination.^[4]

Q3: What are the expected degradation pathways for **10-Methyl-10-deazaaminopterin**?

A3: Based on the structure of related antifolates, potential degradation pathways for **10-Methyl-10-deazaaminopterin** may include hydrolysis of the glutamate moiety, oxidation of the pteridine ring system, and photodegradation.[5][6] For instance, the formation of a 7-hydroxy metabolite has been observed for a similar compound, gamma-methylene-10-deazaaminopterin. It is also known that reduced pteridines are susceptible to oxidation.[5][7]

Q4: How much degradation is considered sufficient during forced degradation studies?

A4: The goal of forced degradation is to generate a detectable level of degradation, typically in the range of 5-20%, to demonstrate the specificity of the analytical method.[1] Over-stressing the sample, leading to extensive degradation, should be avoided as it may produce secondary degradation products not relevant to actual storage conditions.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of **10-Methyl-10-deazaaminopterin** in solution.

1. Preparation of Stock Solution:

- Prepare a stock solution of **10-Methyl-10-deazaaminopterin** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffered aqueous solution).

2. Stress Conditions:

- Acid Hydrolysis:
 - Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of 100 µg/mL.
 - Incubate the solution at 60°C for 24 hours.
 - At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

- Base Hydrolysis:
 - Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL.
 - Incubate at 60°C for 24 hours.
 - At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
- Oxidative Degradation:
 - Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final drug concentration of 100 µg/mL.
 - Store the solution at room temperature, protected from light, for 24 hours.
 - Withdraw aliquots at specified time points and dilute with the mobile phase.
- Thermal Degradation:
 - Place the solid drug substance in a temperature-controlled oven at 80°C for 48 hours.
 - Prepare a solution from the heat-stressed solid at the target concentration for HPLC analysis.
- Photolytic Degradation:
 - Expose a solution of the drug substance (100 µg/mL in a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[\[2\]](#)
 - A control sample should be wrapped in aluminum foil to protect it from light.
 - Analyze the samples after the exposure period.

3. Sample Analysis:

- Analyze all samples using the stability-indicating HPLC method described in Protocol 2.
- Determine the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate **10-Methyl-10-deazaaminopterin** from its potential degradation products.

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
 - Data acquisition and processing software.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
 - Gradient Program:
 - 0-5 min: 5% B
 - 5-20 min: 5% to 40% B
 - 20-25 min: 40% to 90% B
 - 25-30 min: 90% B
 - 30.1-35 min: 5% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.

- Detection Wavelength: 280 nm and 350 nm. A PDA detector is recommended to assess peak purity.
- Injection Volume: 10 µL.
- Method Validation:
 - The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by the successful separation of the main peak from degradation products in the forced degradation samples.

Data Presentation

Table 1: Summary of Forced Degradation Studies for **10-Methyl-10-deazaaminopterin** (Hypothetical Data)

Stress Condition	Time (hours)	Temperature	% Degradation	Number of Degradants
0.1 M HCl	24	60°C	12.5%	2
0.1 M NaOH	24	60°C	18.2%	3
3% H ₂ O ₂	24	Room Temp	8.7%	1
Thermal (Solid)	48	80°C	4.1%	1
Photolytic	24	Room Temp	15.6%	2

Note: The data presented in this table is hypothetical and serves as an example of how to present results from a forced degradation study. Actual results may vary.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

- Possible Causes:
 - Secondary interactions between the analyte and the stationary phase.

- Column overload.
- Inappropriate mobile phase pH.
- Column degradation.
- Solutions:
 - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of **10-Methyl-10-deazaaminopterin** to maintain a consistent ionization state.
 - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
 - Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry.
 - Column Wash: Perform a thorough column wash with a strong solvent to remove any adsorbed compounds.

Issue 2: Inconsistent Retention Times

- Possible Causes:
 - Fluctuations in pump pressure or flow rate.
 - Inadequate column equilibration between injections.
 - Changes in mobile phase composition.
 - Temperature fluctuations.
- Solutions:
 - Check Pump Performance: Degas the mobile phase and prime the pump to remove air bubbles. Check for leaks in the system.^{[8][9]}
 - Ensure Sufficient Equilibration: Increase the re-equilibration time at the end of the gradient program.

- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
- Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

Issue 3: Ghost Peaks

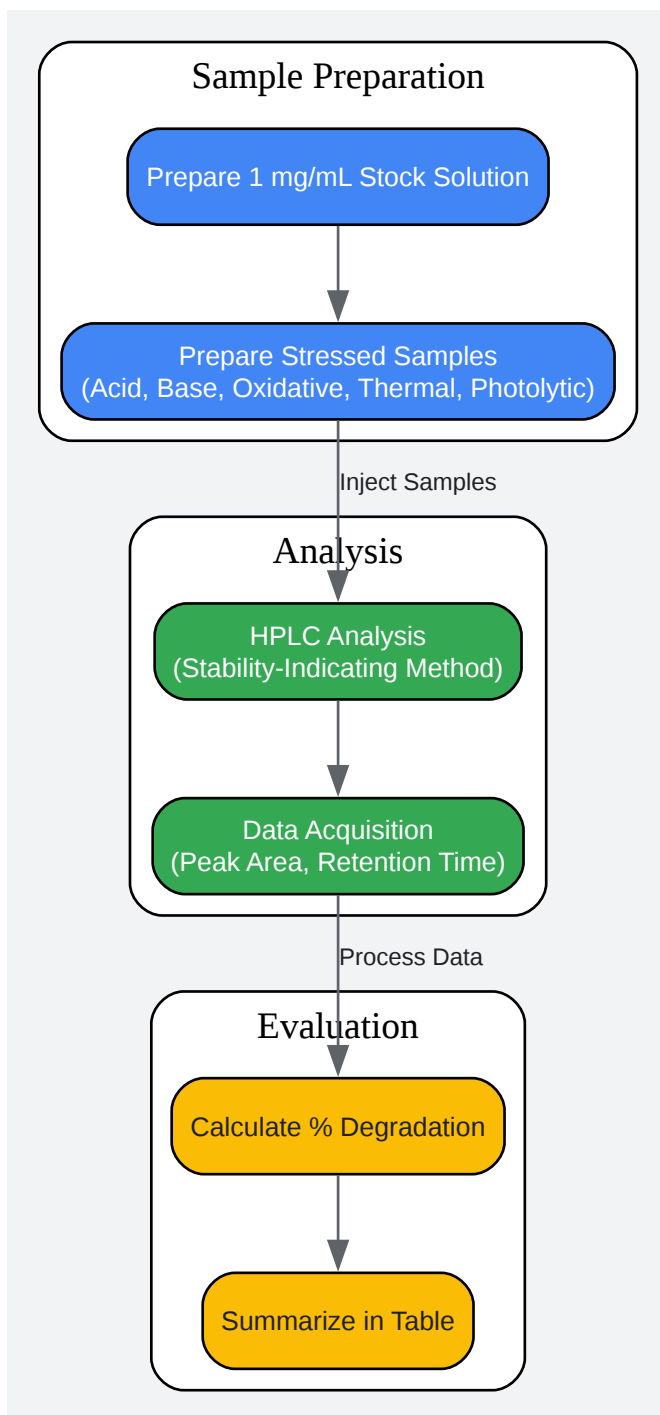
- Possible Causes:
 - Contamination in the mobile phase or sample diluent.
 - Carryover from a previous injection.
 - Degradation of the sample in the autosampler.
- Solutions:
 - Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase.
 - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
 - Analyze a Blank: Inject a blank (mobile phase or diluent) to confirm the source of the ghost peaks.
 - Control Autosampler Temperature: If the compound is unstable in solution, use a cooled autosampler.

Issue 4: Loss of Resolution Between the Main Peak and a Degradant

- Possible Causes:
 - Column aging.
 - Changes in mobile phase composition.
 - The gradient profile is not optimal.

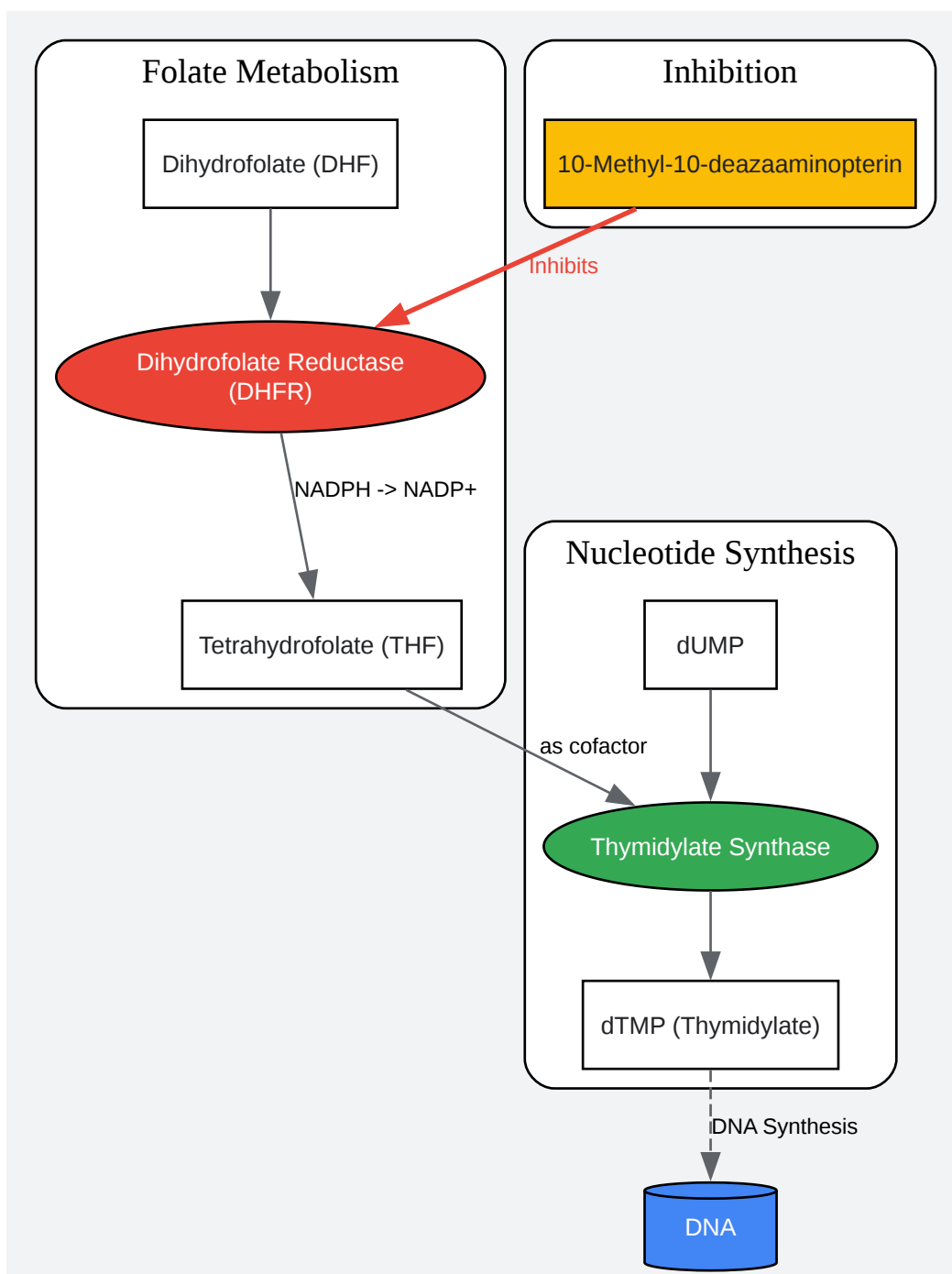
- Solutions:
 - Modify the Gradient: Adjust the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
 - Change Mobile Phase pH: Altering the pH can change the retention characteristics of ionizable compounds and their degradants.
 - Try a Different Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase) may provide the necessary resolution.
 - Replace the Column: If the column has been used extensively, it may need to be replaced.

Visualizations



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Caption: Workflow for the stability testing of **10-Methyl-10-deazaaminopterin**.



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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by **10-Methyl-10-deazaaminopterin**.

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